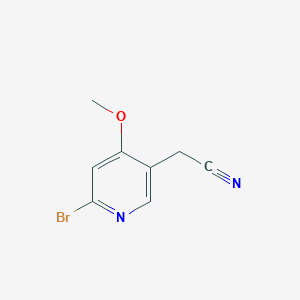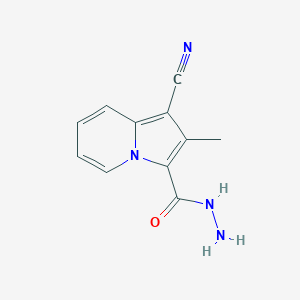
2-Amino-6-(methylsulfonyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the amino group is positioned at the 2nd carbon and the methylsulfonyl group at the 6th carbon of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and sulfonation. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 2-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding methyl 2-aminobenzoate.
Sulfonation: Finally, the methyl group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to obtain 2-Amino-6-(methylsulfonyl)benzoic acid.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6-(methylsulfonyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Nitro-6-(methylsulfonyl)benzoic acid.
Reduction: 2-Amino-6-(methylthio)benzoic acid.
Substitution: 2-Halo-6-(methylsulfonyl)benzoic acid.
Scientific Research Applications
2-Amino-6-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 4th position.
2-Amino-5-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 5th position.
2-Amino-3-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 3rd position.
Uniqueness
2-Amino-6-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the amino and sulfonyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to its isomers.
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-amino-6-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
OUEWMALADHMPFW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)



![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)


